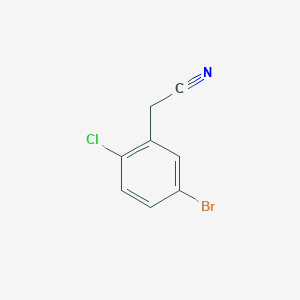

2-(5-Bromo-2-chlorophenyl)acetonitrile

Overview

Description

2-(5-Bromo-2-chlorophenyl)acetonitrile is a chemical compound with the molecular formula C8H5BrClN . It is a solid substance and has a molecular weight of 230.49 .

Molecular Structure Analysis

The molecular structure of 2-(5-Bromo-2-chlorophenyl)acetonitrile consists of a nitrile group (-CN) attached to an acetyl group (CH3CO-), which is further connected to a phenyl ring. The phenyl ring carries two halogen substituents, bromine and chlorine .Physical And Chemical Properties Analysis

2-(5-Bromo-2-chlorophenyl)acetonitrile is a solid substance . It has a molecular weight of 230.49 . The compound is expected to have high GI absorption and is predicted to be BBB permeant . It has a consensus Log Po/w of 2.93, indicating its lipophilicity .Scientific Research Applications

Environmental Behavior and Degradation Pathways

Chlorophenols in Municipal Solid Waste Incineration : A study highlights the presence of chlorophenols as precursors to dioxins in municipal solid waste incineration, suggesting the need for careful management and treatment of waste to prevent the formation of harmful compounds. This review also discusses the pathways for chlorophenol formation and degradation, which could be relevant for understanding similar pathways for "2-(5-Bromo-2-chlorophenyl)acetonitrile" (Peng et al., 2016).

Degradation by Zero Valent Iron : Research on the degradation of chlorinated phenols by zero valent iron and bimetallic systems provides insights into potential remediation strategies for related compounds, including "2-(5-Bromo-2-chlorophenyl)acetonitrile". The study suggests that these systems can efficiently dechlorinate chlorophenols, highlighting a possible application in environmental clean-up efforts (Gunawardana et al., 2011).

Potential Environmental Impacts

Toxicity Studies : The toxic effects of chlorophenols in aquatic environments, particularly on fish, provide a basis for assessing the potential environmental impacts of related compounds. Chlorophenols have been shown to cause oxidative stress, disrupt endocrine functions, and induce both acute and chronic toxic effects, which may also be considered when studying "2-(5-Bromo-2-chlorophenyl)acetonitrile" (Ge et al., 2017).

Pollution Sources and Environmental Fate : Understanding the sources and environmental fate of chlorophenols and related compounds is crucial for managing their impacts. Studies on the presence of chlorophenols in the environment, their degradation products, and the factors influencing their persistence can inform strategies to mitigate the impacts of "2-(5-Bromo-2-chlorophenyl)acetonitrile" (Huntley et al., 1994).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

2-(5-bromo-2-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXNBYRDDDHFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700068 | |

| Record name | (5-Bromo-2-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-chlorophenyl)acetonitrile | |

CAS RN |

1057216-52-0 | |

| Record name | (5-Bromo-2-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

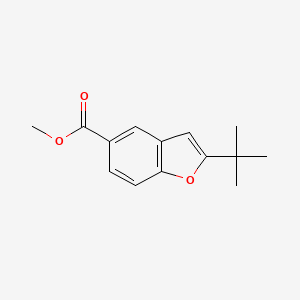

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1442213.png)